N-(2H-1,3-benzodioxol-5-yl)-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thiazolopyridazine derivatives
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S2/c1-12-22-19-20(30-12)18(13-5-3-2-4-6-13)24-25-21(19)29-10-17(26)23-14-7-8-15-16(9-14)28-11-27-15/h2-9H,10-11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDHIFLQVGUZAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Mercapto-N-(2H-1,3-benzodioxol-5-yl)acetamide
2-Bromoacetamide is reacted with 2H-1,3-benzodioxol-5-amine in dimethylformamide (DMF) at 80°C for 12 h, yielding N-(2H-1,3-benzodioxol-5-yl)-2-bromoacetamide. Subsequent treatment with thiourea in ethanol under reflux introduces the thiol group, producing 2-mercapto-N-(2H-1,3-benzodioxol-5-yl)acetamide (Intermediate B ).
Characterization :
Thiol-Displacement of Chloride
Intermediate A is reacted with Intermediate B in the presence of triethylamine (TEA) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature for 24 h. The base deprotonates the thiol, enabling nucleophilic attack on the chloro-substituted thiazolo[4,5-d]pyridazine.
$$
\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{TEA, THF}} \text{Target Compound}
$$
Optimization Notes :
- Excess TEA (2.5 equiv) ensures complete deprotonation of the thiol.
- Reaction progress monitored via TLC (ethyl acetate/hexane, 1:1).
Purification and Structural Validation
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol-DMF (1:1). Structural confirmation employs:
- ¹H/¹³C NMR : Assignments align with the thiazolo[4,5-d]pyridazine core (δ 7.8–8.2 ppm for aromatic protons) and benzodioxol moiety (δ 5.95 ppm for OCH₂O).
- LC-MS : Molecular ion peak at m/z 506.1 [M+H]⁺.
- IR Spectroscopy : Stretching vibrations for C=O (1680 cm⁻¹) and C-S (680 cm⁻¹).
Comparative Analysis of Synthetic Routes
Mechanistic Considerations
The chlorination step proceeds via a nucleophilic acyl substitution mechanism, where SO₂Cl₂ acts as both a chlorinating agent and a Lewis acid. Thiol-displacement follows an Sₙ2 pathway, with TEA facilitating thiolate ion formation. Steric hindrance from the 2-methyl and 7-phenyl groups necessitates prolonged reaction times to ensure complete substitution.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities including:
1. Anticancer Activity
- Mechanism of Action: The compound has been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Case Studies: In vitro studies demonstrated that N-(2H-1,3-benzodioxol-5-yl)-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells.
2. Antimicrobial Activity
- Efficacy Against Microorganisms: The compound has demonstrated effectiveness against a variety of bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
- Research Findings: Studies have reported that the compound exhibited notable inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The benzodioxole ring facilitates π–π stacking interactions with aromatic residues in proteins, while the thiazole moiety may engage in hydrogen bonding with amino acids in target proteins.
Research Applications
This compound has been utilized in several research contexts:
1. Drug Development
- The structural characteristics make it a valuable lead compound in drug discovery programs aimed at developing novel anticancer or antimicrobial therapies.
2. Molecular Docking Studies
- Computational studies using molecular docking techniques have been employed to predict the binding affinity of the compound to various biological targets. These studies provide insights into the potential efficacy and specificity of the compound.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridazine Derivatives: Compounds with similar core structures but different substituents.
Benzodioxole Derivatives: Compounds containing the benzo[d][1,3]dioxole moiety.
Thioacetamide Derivatives: Compounds with the thioacetamide functional group.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential applications in pharmacology.
Chemical Structure
The compound can be structurally represented as follows:
This structure contains a benzodioxole moiety, a thiazolo[4,5-d]pyridazine unit, and an acetamide functional group.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. The detailed synthetic pathways are documented in specialized chemical literature and databases.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolo[4,5-d]pyridazine exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound showed promising MIC values against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. Specific derivatives have displayed MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
Cytotoxicity
In vitro assays using MTT assays on HaCat (human keratinocyte) and Balb/c 3T3 cells revealed that certain derivatives of this compound exhibit moderate cytotoxicity. Notably:
- Cell Viability : Compounds were tested at varying concentrations to determine their cytotoxic effects, with results indicating that some derivatives do not exhibit significant cytotoxicity at concentrations ≤20 µM .
Molecular docking studies suggest that the compound interacts effectively with key bacterial enzymes such as DNA gyrase and MurD , which are crucial for bacterial DNA replication and cell wall synthesis. The binding interactions include:
- Hydrogen Bonds : Strong hydrogen bonds were observed with amino acid residues such as SER1084 and ASP437 within the active site of DNA gyrase .
Study 1: Antimicrobial Efficacy
In a comparative study with conventional antibiotics like ciprofloxacin, the thiazolo[4,5-d]pyridazine derivatives demonstrated comparable binding energies and inhibitory constants. This suggests their potential utility in developing new antimicrobial agents .
Study 2: Cytotoxic Assessment
A comprehensive cytotoxicity study was conducted on various analogs of the compound. It was found that while some exhibited significant cytotoxic effects at lower concentrations, others maintained cell viability even at higher doses. This variability highlights the importance of structural modifications in enhancing therapeutic efficacy while minimizing toxicity .
Data Summary
| Study | Activity | MIC (μM) | Cell Line Tested | Cytotoxicity |
|---|---|---|---|---|
| Antimicrobial Efficacy | Pseudomonas aeruginosa | 0.21 | - | - |
| Cytotoxic Assessment | HaCat & Balb/c 3T3 | - | Viable at ≤20 µM | Moderate |
Q & A
Q. What are the recommended methods for confirming the structural identity of this compound?
- Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural confirmation. Programs like SHELXL (for refinement) and WinGX (for data processing and visualization) are critical for analyzing diffraction data and generating anisotropic displacement parameters. For example, SHELXL’s robust refinement algorithms can resolve disorder in the benzodioxol or thiazolo-pyridazin moieties . Complement this with spectroscopic techniques:
- NMR : Assign peaks using - and -NMR, focusing on the sulfanyl-acetamide linker and aromatic regions.
- HRMS : Validate molecular formula via high-resolution mass spectrometry.
Q. How can researchers design a synthetic route for this compound?
- Methodological Answer : Prioritize modular synthesis due to the compound’s complexity. Key steps include:
Core assembly : Construct the thiazolo[4,5-d]pyridazin scaffold via cyclocondensation of thiourea derivatives with α-keto esters .
Sulfanyl-acetamide coupling : Use Mitsunobu or nucleophilic substitution to attach the sulfanyl group to the benzodioxol-5-amine moiety.
Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethyl acetate/hexane .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodological Answer : Screen for kinase inhibition (e.g., JAK/STAT pathways) given the thiazolo-pyridazin core’s resemblance to ATP-binding motifs. Use:
- Fluorescence polarization assays with recombinant kinases.
- Cell viability assays (MTT or Alamar Blue) in cancer cell lines.
- Dose-response curves : Calculate IC values using nonlinear regression (e.g., GraphPad Prism).
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism in the thiazolo-pyridazin ring). Mitigate this by:
- Low-temperature XRD : Capture static structures at 100 K to reduce thermal motion artifacts .
- DFT calculations : Compare experimental NMR shifts with computed values (Gaussian 16, B3LYP/6-31G*) to identify dominant tautomers .
- Variable-temperature NMR : Monitor chemical shift changes to detect equilibria between conformers.
Q. What strategies optimize yield in large-scale synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical parameters:
- Factors : Reaction temperature, catalyst loading, solvent polarity.
- Response surface methodology : Optimize using a central composite design (e.g., JMP or Minitab).
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
Q. How can computational modeling predict SAR for derivatives?
- Methodological Answer : Use molecular docking (AutoDock Vina) to map interactions between the benzodioxol moiety and target proteins (e.g., COX-2).
- QSAR models : Train regression models (Random Forest, SVM) on bioactivity data to prioritize substituents at the phenyl and methyl positions .
- MD simulations (AMBER) : Assess binding stability over 100 ns trajectories.
Data Contradiction Analysis
Q. Discrepancies in reported IC50_{50}50 values across studies: How to address?
- Methodological Answer : Variations may stem from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols:
- Internal controls : Include reference inhibitors (e.g., staurosporine) in each experiment.
- Replicate experiments : Perform triplicate runs with independent compound batches.
- Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
